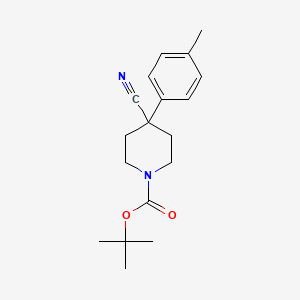

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine

CAS No.: 906369-93-5

Cat. No.: VC3265940

Molecular Formula: C18H24N2O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906369-93-5 |

|---|---|

| Molecular Formula | C18H24N2O2 |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H24N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3 |

| Standard InChI Key | APEIPOSBNUFATP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N |

| Canonical SMILES | CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure and Identification

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine features a six-membered piperidine ring with a cyano group and a 4-methylphenyl group both attached at the 4-position, creating a quaternary carbon center. The nitrogen of the piperidine is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting strategy in organic synthesis. The compound's structure can be represented by the molecular formula C₁₈H₂₄N₂O₂, with an expected molecular weight of approximately 300.4 g/mol, similar to its 2-methylphenyl isomer.

Physical Properties

Based on structural analysis and comparison with similar compounds, 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine likely exists as a crystalline solid at room temperature. While specific physical data for this exact compound is limited in the available literature, we can extrapolate some properties based on related structures:

Synthesis Methodologies

Synthetic Routes

The synthesis of 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine typically follows multi-step procedures similar to those used for its structural isomers. A general synthetic pathway would likely involve:

-

Formation of the piperidine ring system through established methods

-

Introduction of the cyano group at the 4-position

-

Attachment of the 4-methylphenyl group via appropriate coupling reactions

-

Protection of the piperidine nitrogen with the Boc group

Reaction Conditions and Considerations

The synthesis would typically employ conditions similar to those used for related compounds, involving the use of sodium hydride in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction conditions generally involve careful addition of sodium hydride to the starting materials, followed by controlled stirring at ambient and then elevated temperatures.

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine is dominated by three key functional groups:

-

The Boc protecting group, which is susceptible to acidic cleavage

-

The cyano group, which can undergo various transformations including reduction to amines or hydrolysis to carboxylic acids

-

The 4-methylphenyl moiety, which can participate in aromatic substitution reactions

Common Reaction Types

The compound can undergo several types of chemical transformations:

Oxidation Reactions: The compound may undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups, potentially using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction Reactions: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with appropriate catalysts.

Deprotection: The Boc group can be selectively removed under acidic conditions (typically TFA in DCM), revealing the free piperidine nitrogen for further functionalization.

Applications in Research and Development

Pharmaceutical Relevance

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine serves as a valuable intermediate in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. The piperidine core with appropriate substitution patterns can be found in various pharmacologically active compounds .

Structure-Activity Relationship Studies

The position of the methyl group on the phenyl ring (para position in this case) can significantly impact the biological activity of the resulting compounds. Research on similar structures suggests that such subtle structural differences can alter:

Piperidine derivatives similar to the compound of interest have shown promise as histamine H₃ receptor antagonists and Sigma-1 receptor antagonists with potential antinociceptive properties .

| Hazard Statement | Interpretation | Precaution |

|---|---|---|

| H315 | Causes skin irritation | Avoid skin contact |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Work in well-ventilated areas |

Comparative Analysis with Structural Analogues

Structural Variations and Their Significance

The position of the methyl group on the phenyl ring creates important distinctions between isomeric forms:

Structure-Property Relationships

The position of the methyl group significantly influences:

Current Research Landscape and Future Directions

Recent Advances

Current research involving piperidine derivatives similar to 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine focuses on:

-

Development of novel synthetic methodologies for more efficient preparation

-

Exploration of their potential as building blocks for complex medicinal compounds

-

Investigation of structure-activity relationships in various biological systems

Research Gaps and Opportunities

Several areas warrant further investigation:

-

Optimization of synthetic routes to improve yield and purity

-

Comprehensive characterization of physical and spectroscopic properties

-

Exploration of potential biological activities of derivatives based on this scaffold

-

Development of structure-activity relationship models to guide future molecular design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume